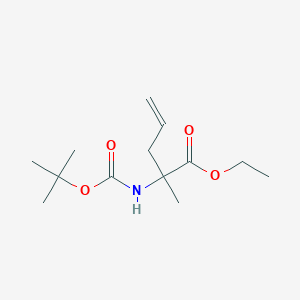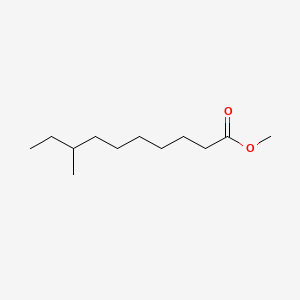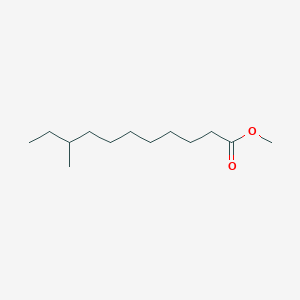
Methyl 9-methylundecanoate
Übersicht
Beschreibung
Methyl 9-methylundecanoate is a useful research compound. Its molecular formula is C13H26O2 and its molecular weight is 214.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl 9-methylundecanoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 9-methylundecanoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polymer Chemistry Applications : Gilbert and Startin (1980) investigated the transformation products of epoxides, including Methyl 9,10-epoxyoctadecanoate, in the heat stabilization of poly(vinyl chloride) (PVC). This study highlights the importance of understanding the chemical transformations of methyl esters in polymer processing, which is crucial for developing more efficient and durable materials (Gilbert & Startin, 1980).
Synthesis of Phenyl Substituted Fatty Esters : Lie Ken Jie and Wong (2006) worked on the synthesis of phenyl-substituted C18 furanoid fatty esters, including Methyl 9,12-epoxy-10-phenyl-9,11-octadecadienoate. This research is significant for the synthesis of specialized esters with potential applications in industrial chemistry and material science (Lie Ken Jie & Wong, 2006).
Metabolic Studies in Cardiology : Hasegawa et al. (2002) explored the use of a methyl-branched fatty acid analog, 15-(p-iodophenyl)-9-(R,S)-methylpentadecanoic acid (9MPA), for detecting viable myocardium in ischemic rat myocardium. This study contributes to the field of cardiology by providing insights into the use of methyl-branched fatty acids in diagnostic imaging (Hasegawa et al., 2002).
Fatty Acid Synthesis and Characterization : Gupta and Peters (1969) focused on the synthesis and properties of various C15-acids, including compounds related to Methyl 9-methylundecanoate. Their work provides foundational knowledge in the field of lipid chemistry, essential for developing new compounds with specific properties (Gupta & Peters, 1969).
Oleochemicals Research : Ahmad and Jie (2008) described the derivatization of methyl 9-hydroxyoctadec-12-ynoate to obtain industrially important fatty compounds. This research is significant for the oleochemical industry, focusing on the production and application of oils and fats (Ahmad & Jie, 2008).
Eigenschaften
IUPAC Name |
methyl 9-methylundecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-12(2)10-8-6-5-7-9-11-13(14)15-3/h12H,4-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVWAVFSGXPEYML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCCCC(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 9-methylundecanoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



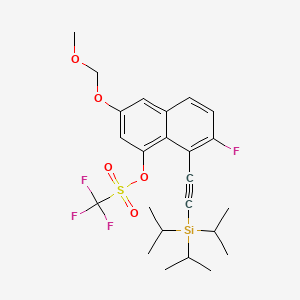

![4-Ethenyl-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decane](/img/structure/B8227459.png)



![[4-[3,5-Bis(4-phosphonophenyl)phenyl]phenyl]phosphonic acid](/img/structure/B8227483.png)
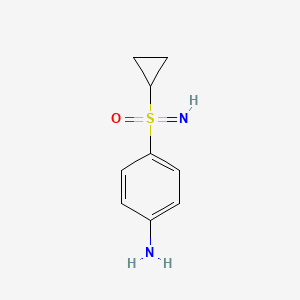
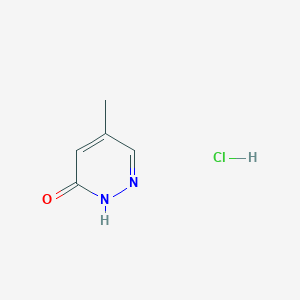
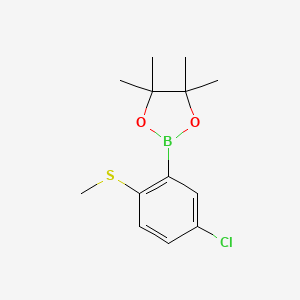
![(1R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane](/img/structure/B8227509.png)

